molecular formula C16H13FN4OS B11666178 N'-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11666178
M. Wt: 328.4 g/mol
InChI Key: RPRGCRXKPOYWJO-GIJQJNRQSA-N
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Description

N'-[(E)-(4-Fluorophenyl)methylidene]-3-(5-Methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a conjugated hydrazone backbone. The molecule features a 4-fluorophenyl substituent at the hydrazide position and a 5-methylthiophen-2-yl group at the pyrazole ring (Figure 1). Its (E)-configuration is stabilized by intramolecular hydrogen bonding and π-π interactions. The compound is synthesized via condensation of 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide with 4-fluorobenzaldehyde under acidic conditions, a method analogous to related hydrazone derivatives . Structural confirmation relies on spectroscopic techniques (NMR, IR) and single-crystal X-ray diffraction (SC-XRD), with refinement performed using SHELXL .

Properties

Molecular Formula

C16H13FN4OS

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H13FN4OS/c1-10-2-7-15(23-10)13-8-14(20-19-13)16(22)21-18-9-11-3-5-12(17)6-4-11/h2-9H,1H3,(H,19,20)(H,21,22)/b18-9+

InChI Key

RPRGCRXKPOYWJO-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Chalcone Preparation

5-Methylthiophene-2-carbaldehyde reacts with acetophenone derivatives in basic ethanol to form the chalcone precursor.
Example :

  • Reactants : 5-Methylthiophene-2-carbaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq)

  • Conditions : Ethanol, 5% NaOH, reflux for 6–8 h.

  • Yield : ~78%.

Pyrazole Ring Formation

Cyclization of the chalcone with hydrazine hydrate under acidic conditions generates the pyrazole-carboxylic acid ester.
Example :

  • Reactants : Chalcone (1.0 eq), hydrazine hydrate (2.5 eq)

  • Conditions : Glacial acetic acid, reflux for 12 h.

  • Yield : 70–82%.

StepReactantsConditionsYield (%)
1.1Aldehyde + ketoneNaOH/EtOH, reflux78
1.2Chalcone + NH₂NH₂·H₂OHOAc, reflux82

Conversion to Pyrazole-5-Carbohydrazide

The ester intermediate undergoes hydrazinolysis to form the carbohydrazide.

Hydrazinolysis Reaction

Example :

  • Reactants : Pyrazole ester (1.0 eq), hydrazine hydrate (3.0 eq)

  • Conditions : Ethanol, reflux for 8–10 h.

  • Yield : 85–90%.

Mechanism :

R-COOR’+NH2NH2R-CONHNH2+R’OH\text{R-COOR'} + \text{NH}2\text{NH}2 \rightarrow \text{R-CONHNH}_2 + \text{R'OH}

Condensation with 4-Fluorobenzaldehyde

The carbohydrazide reacts with 4-fluorobenzaldehyde to form the hydrazone (methylidene) group.

Schiff Base Formation

Example :

  • Reactants : Pyrazole-5-carbohydrazide (1.0 eq), 4-fluorobenzaldehyde (1.2 eq)

  • Conditions : Ethanol, catalytic glacial acetic acid, reflux for 4–6 h.

  • Yield : 75–80%.

Key Parameters :

  • Acid Catalyst : Glacial acetic acid (2–3 drops) ensures regioselectivity for the E-isomer.

  • Solvent : Anhydrous ethanol prevents side reactions.

StepReactantsConditionsYield (%)
3.1Carbohydrazide + aldehydeHOAc/EtOH, reflux80

Optimization and Characterization

Reaction Optimization

  • Temperature : Elevated temperatures (80–90°C) reduce reaction time but may lower yields due to decomposition.

  • Catalyst Screening : Piperidine or ammonium acetate improves yields by 5–7% compared to HOAc.

Analytical Data

  • FT-IR : Peaks at 1670 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 3250 cm⁻¹ (N-H).

  • ¹H NMR : Signals at δ 8.3–8.5 ppm (hydrazone CH=N), δ 7.8–8.1 ppm (aromatic H), δ 2.5 ppm (thiophene-CH₃).

  • Mass Spectrometry : [M+H]⁺ at m/z 369.1 (calculated: 369.08).

Comparative Analysis of Methods

MethodStarting MaterialKey StepYield (%)Purity (%)
AChalcone + NH₂NH₂Cyclization8298
BEster + NH₂NH₂Hydrazinolysis8597
CCarbohydrazide + aldehydeCondensation8096

Advantages of Method C :

  • High regioselectivity for E-isomer (>95%).

  • Scalable to gram quantities without yield drop.

Applications and Derivatives

  • Biological Activity : Demonstrates α-glucosidase inhibition (IC₅₀ = 75.6 µM) and antioxidant properties.

  • Derivatives : Modifications at the thiophene or fluorophenyl groups enhance activity.

Challenges and Solutions

  • Isomer Control : Use of anhydrous conditions and acid catalysts ensures >95% E-isomer.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity .

Chemical Reactions Analysis

N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

The compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds, including N'-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide, possess significant antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Properties : Similar to other pyrazole derivatives, this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in inflammation processes.
  • Anticancer Potential : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells. The unique structural features of this compound may enhance its effectiveness against specific cancer types .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a promising inhibition zone compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory properties demonstrated that this compound effectively reduced inflammation markers in vitro when tested on human cell lines stimulated with inflammatory cytokines. This positions it as a candidate for further development in treating inflammatory diseases.

Case Study 3: Anticancer Activity

In vitro studies on cancer cell lines showed that this compound induced apoptosis and inhibited cell proliferation. These findings warrant further investigation into its mechanisms and potential clinical applications in oncology .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes . The molecular targets and pathways involved depend on the specific metal ion and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s bioactivity and physicochemical properties are influenced by substituents on the arylidene and heterocyclic moieties. Key analogs and their differences are summarized in Table 1.

Table 1: Structural Variations and Electronic Effects

Compound Name Arylidene Substituent Heterocyclic Substituent Key Properties
Target Compound 4-Fluorophenyl 5-Methylthiophen-2-yl Electron-withdrawing F enhances electrophilicity; thiophene improves lipophilicity
N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide 4-Hydroxyphenyl 5-Methylthiophen-2-yl Hydroxyl group increases polarity; potential for H-bonding interactions
N′-[(E)-1-(4-Chlorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 4-Chlorophenyl 5-Methylthiophen-2-yl Chlorine’s steric bulk and electronegativity alter binding affinity
N′-{(E)-[4-(Diethylamino)phenyl]methylene}-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide 4-Diethylaminophenyl 5-Methylfuran-2-yl Electron-donating diethylamino group enhances solubility; furan reduces stability
(E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide 4-Fluorophenyl Pyridin-3-yl (thiazole core) Thiazole and pyridine moieties enhance π-stacking and metal coordination

Key Observations :

  • Heterocyclic influence : Thiophene and furan substituents improve lipophilicity, but furan-based derivatives exhibit lower thermal stability due to weaker aromaticity .

Spectroscopic and Computational Characterization

Spectroscopic Trends :

  • NMR : The 4-fluorophenyl group in the target compound shows a characteristic $^{19}\text{F}$ NMR signal at ~-110 ppm, distinct from chlorine (~100 ppm in $^{35}\text{Cl}$ NMR) or hydroxyl substituents .
  • IR : N–H stretching (3250–3300 cm$^{-1}$) and C=O vibrations (1650–1680 cm$^{-1}$) are consistent across analogs, but C–F stretching (1220–1250 cm$^{-1}$) is unique to fluorinated derivatives .

Computational Studies :

  • DFT calculations on analogs (e.g., ) reveal that EWGs like fluorine reduce HOMO-LUMO gaps, increasing reactivity .
  • Molecular docking studies suggest that 4-fluorophenyl derivatives exhibit stronger binding to enzymatic targets (e.g., kinases) compared to methoxy-substituted analogs .

Biological Activity

N'-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a 4-fluorophenyl group and a 5-methylthiophen-2-yl moiety. The presence of these functional groups is significant as they influence the compound's biological interactions and potency.

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including the target compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

  • In vitro Studies : The compound exhibited an IC50 value of 39.70 µM against MCF7 breast cancer cells, indicating moderate cytotoxicity . Other derivatives have shown even lower IC50 values, suggesting that structural modifications can enhance activity.
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis through caspase activation pathways. Specifically, compounds have been reported to modulate caspase-3 and caspase-7 activities, which are critical in the apoptotic process .

2. Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. In one study, compounds similar to this compound demonstrated:

  • Inhibition of Cytokines : The compound showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been investigated:

  • Microbial Testing : The compound was tested against various bacterial strains (e.g., E. coli, Bacillus subtilis) and fungi (Aspergillus niger), with promising results indicating significant inhibition at concentrations as low as 40 µg/mL .

Case Studies and Research Findings

A review of literature reveals several case studies that highlight the biological activity of pyrazole derivatives:

StudyCompound TestedActivityIC50 Value
Toton et al. (2013)Pyrazole analogsCytotoxicity on MCF739.70 µM
Selvam et al. (2014)1-acetyl-3,5-diphenyl-pyrazolesAnti-tubercular6.25 µg/mL
Girodet et al. (2013)Various pyrazolesAnti-inflammatory (TNF-α)Up to 85% inhibition

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Caspase Activation : Induction of apoptosis via caspase pathways.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines.
  • Enzyme Interaction : Potential interaction with metabolic enzymes relevant to cancer and inflammation.

Q & A

Q. Methodological Considerations :

  • Temperature Control : Excess heat during hydrazone formation may lead to Z/E isomerization, reducing stereochemical purity. Maintain reflux temperatures between 70–80°C .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions, while ethanol improves hydrazone yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question
Key Techniques :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm hydrazone (C=N, ~160 ppm) and pyrazole (C=O, ~165 ppm) functional groups. Aromatic protons from the 4-fluorophenyl and thiophene moieties appear as distinct multiplets .
    • NOESY : Validates (E)-stereochemistry by assessing spatial proximity between the hydrazone proton and aromatic substituents .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) align with theoretical m/z (e.g., C₁₆H₁₄FN₃OS: 323.0832) .
  • X-ray Crystallography : SHELXL refinement () resolves bond lengths (C=N: ~1.28 Å) and dihedral angles between aromatic rings, critical for structure-activity relationships .

Q. Advanced Application :

  • Thermogravimetric Analysis (TGA) : Assess thermal stability for drug formulation; decomposition temperatures >200°C suggest suitability for oral dosage .

How does the 4-fluorophenyl substituent influence bioactivity compared to analogs with other aryl groups?

Advanced Research Question
Comparative Analysis :

Substituent (R)Bioactivity (IC₅₀, μM)Target Enzyme Binding (ΔG, kcal/mol)
4-Fluorophenyl12.3 ± 1.2 (Anticancer)-8.9 (EGFR kinase)
4-Chlorophenyl18.7 ± 2.1-7.6
4-Methoxyphenyl25.4 ± 3.0-6.8

Q. Mechanistic Insights :

  • The electron-withdrawing fluorine enhances electrophilicity, improving binding to kinase active sites (e.g., EGFR) via halogen bonding .
  • Fluorine’s small size minimizes steric hindrance, allowing deeper penetration into hydrophobic enzyme pockets .

Q. Methodology :

  • Molecular Docking (AutoDock Vina) : Simulate ligand-enzyme interactions using PDB structures (e.g., 1M17 for EGFR) .
  • SAR Studies : Synthesize analogs with varying para-substituents to correlate electronic effects with activity .

How can contradictory data on this compound’s antimicrobial efficacy across studies be resolved?

Advanced Research Question
Case Study :

  • Inconsistent MIC Values : Reported MICs range from 8 μg/mL (Gram-positive) to >64 μg/mL (Gram-negative) .

Q. Resolution Strategies :

Strain-Specific Factors :

  • Gram-negative bacteria’s outer membrane reduces permeability; use efflux pump inhibitors (e.g., PAβN) to assess intrinsic activity .

Experimental Conditions :

  • Standardize broth microdilution (CLSI guidelines) and inoculum size (5 × 10⁵ CFU/mL) to minimize variability .

Membrane Targeting Assays :

  • Conduct fluorescent dye leakage assays (e.g., SYTOX Green) to quantify membrane disruption efficacy .

Q. Data Reconciliation :

  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted MIC averages .

What computational methods predict the compound’s pharmacokinetic properties?

Advanced Research Question
In Silico Tools :

  • ADMET Prediction (SwissADME) :
    • Lipophilicity (LogP) : 3.2 ± 0.3 (optimal for blood-brain barrier penetration) .
    • CYP450 Inhibition : High affinity for CYP3A4 (caution for drug-drug interactions).
  • Molecular Dynamics (GROMACS) : Simulate plasma protein binding (e.g., albumin) to estimate half-life .

Q. Validation :

  • In Vitro Caco-2 Permeability : Compare predicted vs. experimental Papp values to refine models .

How can crystallographic disorder in the thiophene ring be addressed during refinement?

Advanced Research Question
Disorder Challenges :

  • The 5-methylthiophen-2-yl group may exhibit rotational disorder, complicating electron density maps .

Q. Refinement Protocol :

SHELXL Constraints :

  • Apply AFIX 66 to model two conformers with occupancy ratios refined freely .

Hirshfeld Atom Refinement (HAR) : Improves H-atom positioning in disordered regions .

Twinned Data Handling : Use TWIN/BASF commands for crystals with non-merohedral twinning .

Q. Validation Metrics :

  • Rint < 0.05 and GooF 0.9–1.1 indicate acceptable disorder modeling .

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